molecular formula C28H39NO3 B211583 Dihydroxyaflavinine CAS No. 76410-56-5

Dihydroxyaflavinine

Cat. No. B211583
CAS RN: 76410-56-5
M. Wt: 437.6 g/mol
InChI Key: ZMEZVDUXYBOYTB-KNFQJDNVSA-N
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Description

Dihydroxyaflavinine is an indole metabolite extracted from Aspergillus flavus .


Synthesis Analysis

The synthesis of indole diterpenoids (IDTs), a class to which Dihydroxyaflavinine belongs, involves a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP). The common precursor of all IDTs is 3-geranylgeranylindole (3-GGI). It is then modified by cyclization, oxidation, and prenylation to generate a large class of compounds with complex structures . The key synthetic steps include aldol/oxa-Michael/dehydration sequence reactions to assemble the tricyclic core, Claisen rearrangement and Schenck ene reaction to construct the key intermediate, and selective substitution or elimination of tertiary allylic alcohol to obtain natural compounds .


Molecular Structure Analysis

Dihydroxyaflavinine has a molecular formula of C28H39NO3 . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .


Chemical Reactions Analysis

While specific chemical reactions involving Dihydroxyaflavinine are not well-documented, it’s known that indole diterpenoids, the class of compounds to which Dihydroxyaflavinine belongs, undergo various modifications such as cyclization, oxidation, and prenylation .

Scientific Research Applications

  • Dihydroxyaflavinine's Interaction with GABA Receptors : A study by Yao and Li (1991) found that Dihydroxyaflavinine, an indole-derived metabolite of Aspergillus flavus, inhibits the GABA-induced current in GABAA receptors non-competitively. This implies potential neuropharmacological applications of Dihydroxyaflavinine in influencing GABAergic signaling pathways (Yao & Li, 1991).

  • Chemical Structure and Derivatives : Nozawa et al. (1989) isolated Dihydroxyaflavinine and other related indoloditerpenes from Aspergillus flavus. Their study provides insights into the chemical structure and potential derivatives of Dihydroxyaflavinine, which can be crucial for pharmaceutical applications (Nozawa et al., 1989).

  • Anti-inflammatory and Bone Resorption Effects : The effects of Theaflavins, structurally similar to Dihydroxyaflavinine, were studied by Wu et al. (2018), who found that they can reduce inflammation and bone resorption in experimental periodontitis in rats. This indicates potential applications in treating inflammatory diseases and bone-related disorders (Wu et al., 2018).

  • Dihydroartemisinin as a Potential Anticancer Drug : Dai et al. (2021) explored the anticancer activity of Dihydroartemisinin, a compound structurally similar to Dihydroxyaflavinine. The study discussed its potential in inhibiting cancer proliferation, metastasis, and inducing apoptosis, providing insights into the possible anticancer applications of Dihydroxyaflavinine-related compounds (Dai et al., 2021).

  • Dual-Targeted Controlled Delivery for Liver Cancer : Liu et al. (2019) developed a Dihydroartemisinin-loaded delivery system for targeted cancer therapy. Such research on structurally similar compounds can shed light on the potential of Dihydroxyaflavinine in targeted drug delivery systems (Liu et al., 2019).

Safety And Hazards

Safety data suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. In case of accidental release, it’s advised to prevent further spillage or leakage and avoid letting the chemical enter drains .

Future Directions

While specific future directions for Dihydroxyaflavinine are not documented, related compounds like 7,8-Dihydroxyflavone have shown promise in treating various BDNF-implicated human disorders . The development of biodegradable PLGA nano/microparticles for improved drug delivery is one of the future directions being explored .

properties

IUPAC Name

(1S,4R,4aS,5R,7R,7aS)-9-[(2S)-1-hydroxypropan-2-yl]-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3/t16-,17-,18-,23+,24-,26+,27-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEZVDUXYBOYTB-KNFQJDNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](C23[C@]1([C@@H](C[C@H]([C@H]2C(=C(CC3)[C@H](C)CO)C4=CNC5=CC=CC=C54)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997805
Record name 9-(1-Hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-2,3,4,4a,5,6,7,7a,10,11-decahydro-1H-benzo[d]naphthalene-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4R,4aS,5R,7R,7aS)-9-[(2S)-1-hydroxypropan-2-yl]-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol

CAS RN

76410-56-5
Record name Dihydroxyaflavinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076410565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(1-Hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-2,3,4,4a,5,6,7,7a,10,11-decahydro-1H-benzo[d]naphthalene-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
Y Yao, Y Li - Sheng li xue bao:[Acta Physiologica Sinica], 1991 - europepmc.org
… action of 10 mumol/L dihydroxyaflavinine, indicating that dihydroxyaflavinine acts on a site different from benzodiazepines. Dihydroxyaflavinine appears to expedite desensitization of …
Number of citations: 2 europepmc.org
DT Wicklow, PF Dowd, MR TePaske… - Transactions of the British …, 1988 - Elsevier
… The most abundant active component was dihydroxyaflavinine, but one novel analogue of dihydroxyaflavinine and a third unrelated metabolite, compound '1 ' were also found to deter …
Number of citations: 96 www.sciencedirect.com
PF DOWD, RJ Cole, RF VESONDER - The Journal of Antibiotics, 1988 - jstage.jst.go.jp
… Significant mortality to both insect species wascaused with dihydroxyaflavinine and roseotoxin B, while significant mortality to H.zea was also caused by penitrem Aat 25 ppm.After 7 …
Number of citations: 62 www.jstage.jst.go.jp
RJ Cole, JW Dorner, JP Springer… - Journal of Agricultural …, 1981 - ACS Publications
… Therefore, we propose the trivial name dihydroxyaflavinine for III. The stereochemistry of III is identical in all corresponding carbon atoms with that of IV (Gallagher et al., 1980c). …
Number of citations: 56 pubs.acs.org
T Tanaka, A Hasegawa, N Aoki, S Yamamoto… - JSM …, 1989 - jstage.jst.go.jp
… flavus 代謝産物である aflatrem (ATM), aflavinine (AV), paspalinine (PSLN), dihydroxyaflavinine (DAV) に加え, 新規のインドロジテルペン化合物として monohydroxyaflavinine (MAV) と …
Number of citations: 3 www.jstage.jst.go.jp
K NOZAWA, S SEKITA, M HARADA… - Chemical and …, 1989 - jstage.jst.go.jp
… The more polar fraction, eluted with acetone, was crystal— lized from methanol to give dihydroxyaflavinine (6) (mp 253~255C, 164 mg). The less polar fraction, eluted with chloroform—…
Number of citations: 25 www.jstage.jst.go.jp
PK Chang, LL Scharfenstein, RW Li… - Fungal Genetics and …, 2017 - Elsevier
… confirmed that the non-pigmented sclerotia contained aflatoxin and cyclopiazonic acid but not other aforementioned metabolites, three asparasone analogs and dihydroxyaflavinine …
Number of citations: 29 www.sciencedirect.com
JB Gloer, MR TePaske, JS Sima… - The Journal of …, 1988 - ACS Publications
… 20,25-Dihydroxyaflavinine (1) was identified byanalysis of spectral data and by comparison … , ARS, USDA, Dawson, GA, for providing an authentic sample of 20,25-dihydroxyaflavinine. …
Number of citations: 107 pubs.acs.org
J Niu, J Qi, P Wang, C Liu, J Gao - Natural Products and Bioprospecting, 2023 - Springer
… 100 ppm to the standard test diet, 60 showed significant feeding-rejecting activity against the fungus-eating beetle Carpophilus hemipterus and was second only to dihydroxyaflavinine …
Number of citations: 3 link.springer.com
RB Balbinot, JAM de Oliveira, DI Bernardi… - Brazilian Journal of …, 2021 - Springer
… flavus using potato dextrose and minimal medium, using both stationary and agitated methods, resulted in the isolation of kojic acid, α-cyclopiazonic acid, and 20,25-dihydroxyaflavinine…
Number of citations: 4 link.springer.com

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